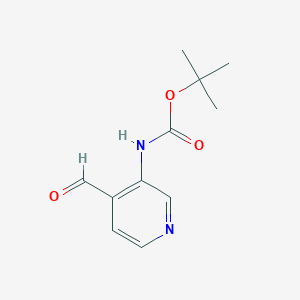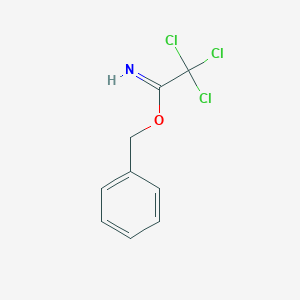
2,2,5-Trimethyl-1,3-dioxan-4,6-dion
Übersicht
Beschreibung
2,2,5-Trimethyl-1,3-dioxane-4,6-dione is a chemical compound with the molecular formula C7H10O4 and a molecular weight of 158.15 g/mol . It is also known by other names such as cycl-Isopropylidene methylmalonate and Methyl Meldrum’s acid . This compound is characterized by its white to slightly pink crystalline powder form and has a melting point of 111-114°C .
Wissenschaftliche Forschungsanwendungen
2,2,5-Trimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to trap adducts formed during reactions.
Biology and Medicine: Employed in the synthesis of antifibrotic agents that reduce albuminuria in rat models of progressive diabetic nephropathy.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Wirkmechanismus
Target of Action
It has been used as a reagent in the synthesis of various compounds .
Mode of Action
2,2,5-Trimethyl-1,3-dioxane-4,6-dione is known to interact with its targets by trapping the adduct formed during the reaction between alkyl isocyanides and dialkyl acetylenedicarboxylates . This interaction results in the formation of highly functionalized ketenimines .
Result of Action
The molecular and cellular effects of 2,2,5-Trimethyl-1,3-dioxane-4,6-dione’s action are largely dependent on the specific context of its use. For instance, it has been used as a reagent in the synthesis of 3’‘,4’'-bis-difluoromethoxycinnamoylanthranilate (FT061), an orally-active antifibrotic agent that reduces albuminuria in rat models of progressive diabetic nephropathy .
Biochemische Analyse
Biochemical Properties
2,2,5-Trimethyl-1,3-dioxane-4,6-dione has been used for trapping the adduct formed during the reaction between alkyl isocyanides and dialkyl acetylenedicarboxylates This suggests that it can interact with these biomolecules and potentially others in biochemical reactions
Molecular Mechanism
It is known to participate in reactions involving alkyl isocyanides and dialkyl acetylenedicarboxylates
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2,5-Trimethyl-1,3-dioxane-4,6-dione can be synthesized through the reaction of methylmalonic acid with acetone in the presence of a strong acid catalyst . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the dioxane ring.
Industrial Production Methods: On an industrial scale, the production of 2,2,5-Trimethyl-1,3-dioxane-4,6-dione involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may include additional purification steps such as recrystallization to obtain the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,5-Trimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Substitution Reactions: It can react with alkyl isocyanides and dialkyl acetylenedicarboxylates to form highly functionalized ketenimines.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions, although detailed mechanisms are less commonly reported.
Common Reagents and Conditions:
Alkyl Isocyanides: Used in substitution reactions to form ketenimines.
Dialkyl Acetylenedicarboxylates: React with the compound to yield functionalized products.
Major Products:
Vergleich Mit ähnlichen Verbindungen
- 2,2-Dimethyl-1,3-dioxane-4,6-dione
- 2,2,6-Trimethyl-4H-1,3-dioxin-4-one
- 5,5-Dimethyl-1,3-cyclohexanedione
Comparison: 2,2,5-Trimethyl-1,3-dioxane-4,6-dione is unique due to its specific dioxane ring structure and the presence of three methyl groups, which confer distinct reactivity and stability compared to similar compounds . Its ability to form stable adducts and its applications in synthesizing bioactive molecules make it particularly valuable in research and industrial contexts .
Eigenschaften
IUPAC Name |
2,2,5-trimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-4-5(8)10-7(2,3)11-6(4)9/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMCAXYHYPDRAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(OC1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190585 | |
| Record name | 2,2,5-Trimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3709-18-0 | |
| Record name | 2,2,5-Trimethyl-1,3-dioxane-4,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3709-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,5-Trimethyl-1,3-dioxane-4,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003709180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3709-18-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,5-Trimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,5-trimethyl-1,3-dioxane-4,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,5-Trimethyl-1,3-dioxane-4,6-dione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6BV95MJT8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2,2,5-Trimethyl-1,3-dioxane-4,6-dione?
A1: 2,2,5-Trimethyl-1,3-dioxane-4,6-dione is a colorless crystalline solid with a melting point of 86°C. Its molecular formula is C7H9BrO4 and its molecular weight is 237.05 g/mol [].
Q2: How is 2,2,5-Trimethyl-1,3-dioxane-4,6-dione typically synthesized?
A2: It is prepared by reacting 2,2,5-trimethyl-1,3-dioxane-4,6-dione with Bromine and anhydrous Sodium Fluoride in a chloroform solution []. The product can be further purified through recrystallization using 2-propanol [].
Q3: What are the applications of 2,2,5-Trimethyl-1,3-dioxane-4,6-dione in organic chemistry?
A3: This compound is primarily recognized as a brominating agent and a 1,4 transfer alkylating agent []. It has shown utility in synthesizing 1,2-diketones [].
Q4: What insights have Electron Spin Resonance (ESR) studies provided about the behavior of 2,2,5-Trimethyl-1,3-dioxane-4,6-dione?
A4: ESR, along with Electron Nuclear Double Resonance (ENDOR) and Electron-Electron Double Resonance (ELDOR) studies, have been conducted on x-irradiated single crystals of 2,2,5-Trimethyl-1,3-dioxane-4,6-dione [, , ]. These studies revealed that the molecule's β-methyl group undergoes tunneling rotation, exhibiting a coalescence temperature of 30 K []. Further analysis indicated a tunneling splitting of 830 ± 40 MHz [].
Q5: How does deuteration affect the properties of 2,2,5-Trimethyl-1,3-dioxane-4,6-dione as observed through ENDOR studies?
A5: ENDOR investigations have explored the impact of deuteration on the tunneling rotational frequency of the hindered methyl group in x-irradiated 2,2,5-Trimethyl-1,3-dioxane-4,6-dione []. These studies contribute to a deeper understanding of the radical structure and dynamics within the molecule [].
Q6: Are there any known derivatives or modifications of 2,2,5-Trimethyl-1,3-dioxane-4,6-dione?
A6: Research has led to the synthesis of derivatives like 5,5-Di(benzotriazol-5-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (VII) and 5-(Benzotriazol-5-ylmethyl)-2,2,5-trimethyl-1,3-dioxane-4,6-dione (IX) []. These modifications likely alter the molecule's reactivity and potential applications.
Q7: Has 2,2,5-Trimethyl-1,3-dioxane-4,6-dione been utilized in multi-component reactions?
A7: Yes, the compound has been employed in the three-component synthesis of Dialkyl 2-(Alkylimino-Methylene)3-(2,2,5-Trimethyl-4,6-Dioxo-1,3-Dioxan-5-Yl)-Succinates [], highlighting its versatility in building more complex molecular structures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







palladium(II) dichloride](/img/structure/B50169.png)



![2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid](/img/structure/B50177.png)



![6-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B50190.png)
